1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Description
The compound 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is an imidazo[1,2-a]pyridine derivative featuring a nitro group at position 6, a thiophen-2-yl substituent at position 2, and a piperidine-4-carboxylic acid moiety linked via a methyl group. Imidazo[1,2-a]pyridines are heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[(6-nitro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCUZQQRMDKELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587729 | |
| Record name | 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-89-6 | |
| Record name | 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a nitro-substituted imidazo[1,2-a]pyridine core linked to a piperidine moiety, which may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction with biological targets, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C18H18N4O4S, with a molecular weight of approximately 386.42 g/mol. The presence of the nitro group and thiophene ring enhances its reactivity and biological interaction capabilities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine | Nitro substitution; thiophene incorporation | Anticancer activity; potential neuropharmacological effects |
| 1-{[6-Chloro-2-(thiophen-2-y)imidazo[1,2-a]pyridin]} | Chloro substitution; no thiophene | Antiproliferative effects |
| 1-{[6-Methoxycarbonylamino-2-(thiophen-2-y)imidazo[1,2-a]pyridin]} | Carboxamide instead of carboxylic acid | Antimicrobial properties |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Preliminary studies suggest that it may inhibit specific signaling pathways critical for tumor growth and proliferation. The imidazo[1,2-a]pyridine scaffold is often associated with enhanced bioactivity against various cancer cell lines, indicating its potential as an anticancer agent .
Case Study: In Vitro Evaluation
A recent study evaluated the compound against several human cancer cell lines (H460, A549, HT-29). The results demonstrated significant cytotoxicity compared to control groups, with IC50 values in the low micromolar range. This suggests that the compound may effectively induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group plays a critical role in redox reactions that may lead to oxidative stress within cancer cells. Additionally, the thiophene ring could enhance interactions with cellular targets due to its electron-rich nature .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Interaction studies typically involve:
- Molecular Docking : Predicting binding affinities to various targets.
- Enzyme Inhibition Assays : Evaluating effects on key enzymes involved in cancer progression.
- Cellular Uptake Studies : Assessing how effectively the compound enters target cells.
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications beyond oncology. Its unique structure may allow for uses in neuropharmacology and infectious diseases by targeting specific pathways involved in these conditions .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid exhibit promising anticancer properties. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs) and other malignancies . The ability of this compound to inhibit c-KIT mutations suggests its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound. Studies have shown that thiophene-based derivatives can possess significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Cancer Treatment
The inhibition of c-KIT by this compound positions it as a candidate for developing targeted therapies against cancers characterized by c-KIT mutations. Clinical trials may be warranted to assess its efficacy and safety in human subjects.
Infectious Diseases
Given its antimicrobial properties, this compound could also be evaluated for use in treating bacterial and fungal infections. Its mechanism of action and effectiveness against resistant strains are areas ripe for research.
- Anticancer Activity : A study published in Cancer Research demonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibited tumor growth in GIST models. The study highlighted the role of c-KIT kinase inhibition as a mechanism of action .
- Antimicrobial Evaluation : Research conducted on thiophene derivatives showed promising results against various bacterial strains, indicating that modifications similar to those seen in this compound could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Substituent Variations at Key Positions
The table below summarizes structural differences between the target compound and its analogs:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (R6 in the target compound) is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence π-π stacking interactions in biological targets.
Aromatic vs. Aliphatic Substituents :
- The thiophen-2-yl group (target compound) is a planar aromatic heterocycle, offering moderate steric bulk and sulfur-based interactions. Comparatively, the biphenyl-4-yl group () introduces greater hydrophobicity and steric hindrance, which may affect solubility and target accessibility .
Core Saturation :
- The tetrahydroimidazo[1,2-a]pyridine core in introduces partial saturation, likely increasing conformational flexibility compared to the fully aromatic imidazo[1,2-a]pyridine in the target compound. This structural difference could impact pharmacokinetic properties such as metabolic stability .
Piperidine-4-Carboxylic Acid Motif :
- All compounds except retain the piperidine-4-carboxylic acid group, suggesting its role as a critical pharmacophore for interactions with enzymes or receptors (e.g., via hydrogen bonding or ionic interactions) .
Hypothetical Implications for Drug Design
While direct bioactivity data are unavailable for the target compound, insights from analogs suggest:
- Nitro Group : May enhance reactivity but could confer toxicity risks, necessitating optimization in later stages.
- Thiophene vs. Biphenyl : Thiophene’s smaller size may favor penetration into compact binding pockets, whereas biphenyl groups might improve selectivity for larger targets.
- Tetrahydro Core : Saturation could improve solubility but reduce aromatic stacking interactions .
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine skeleton is commonly synthesized via condensation reactions between 2-aminopyridine derivatives and α-haloketones or α-haloaldehydes. A typical approach involves:
- Reacting 2-aminopyridine with 2-bromoacetyl thiophene or a related α-bromo ketone bearing the thiophen-2-yl group.
- Cyclization under basic or acidic conditions to form the fused imidazo[1,2-a]pyridine ring.
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + α-bromoacetyl thiophene, base or acid catalyst | Formation of imidazo[1,2-a]pyridine core with thiophen-2-yl substituent |
| 2 | Electrophilic aromatic nitration | HNO3/H2SO4 mixture, controlled temperature | Selective nitration at 6-position |
| 3 | Nucleophilic substitution or reductive amination | Halomethyl intermediate + piperidine-4-carboxylic acid, base or reductive agent | Attachment of piperidine-4-carboxylic acid via methylene bridge |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure target compound |
Research Findings and Optimization
- The synthesis of such heterocyclic compounds often requires optimization of reaction times, temperatures, and solvent systems to maximize yield and selectivity.
- Literature indicates that mild nitration conditions prevent decomposition of the sensitive fused ring system.
- The use of protecting groups on the piperidine nitrogen may be necessary to avoid side reactions during coupling.
- Ultrasonic irradiation and metal catalysts (e.g., InCl3) have been reported in related heterocyclic syntheses to enhance reaction rates and yields, though specific application to this compound requires further study.
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[1,2-a]pyridine core of this compound?
- Methodological Answer : The imidazo[1,2-a]pyridine scaffold can be synthesized via one-pot multicomponent reactions. For example, combining α-haloketones, nitriles, and amines under reflux conditions in methanol or ethanol can yield the core structure. Cyclization reactions involving 2-aminopyridines and α,β-unsaturated carbonyl compounds (e.g., via Michael addition) are also effective. Optimize reaction time (e.g., 12–24 hours) and temperature (80–100°C) to balance yield and purity .
Q. How should researchers characterize the compound’s structure using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Focus on diagnostic peaks:
- Imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm for aromatic protons; δ 5.0–6.0 ppm for methylene bridges).
- Thiophene protons (δ 6.8–7.5 ppm).
- Piperidine carboxylic acid protons (δ 3.0–4.0 ppm for piperidine CH2 groups; δ 2.5 ppm for COOH).
- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C20H19N3O4S: 414.1123; observed: 414.1125) .
Q. What solubility and formulation considerations are critical for in vitro assays?
- Methodological Answer : The piperidine-4-carboxylic acid moiety confers moderate aqueous solubility at physiological pH (pH 7.4). For cell-based assays, dissolve in DMSO (≤0.1% final concentration) and dilute in PBS. Pre-filter (0.22 µm) to remove aggregates. For stability, store lyophilized at -20°C under inert gas to prevent nitro group degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the nitro-substituted intermediate?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for nitro group introduction; monitor by TLC (hexane:EtOAc 3:1).
- Solvent Effects : Use DMF or DCM for nitroaromatic coupling reactions; avoid protic solvents to minimize side reactions.
- Temperature Control : Perform reactions at 50–60°C to prevent imidazole ring decomposition.
- Work-Up : Purify via column chromatography (silica gel, gradient elution with CH2Cl2:MeOH 95:5 to 90:10) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating 1H-1H couplings (e.g., thiophene vs. imidazo[1,2-a]pyridine protons).
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of labile protons (e.g., methylene bridges).
- X-ray Crystallography : Resolve ambiguous NOE correlations by crystallizing the compound with a co-crystal agent (e.g., L-tartaric acid) .
Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Use Gaussian or ORCA to model nitro group reduction pathways (e.g., HOMO-LUMO gaps for electron-deficient aromatic systems).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using GROMACS; parameterize the force field with RESP charges.
- Machine Learning : Train models on PubChem data to predict solubility or metabolic stability based on substituent effects (e.g., nitro vs. carboxylic acid groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
